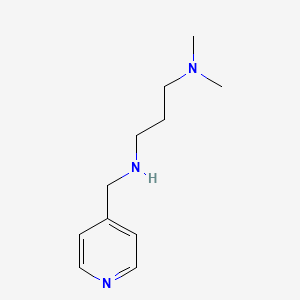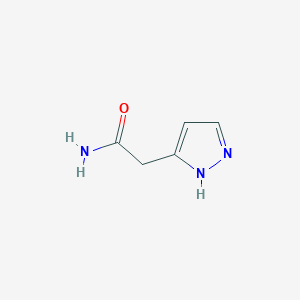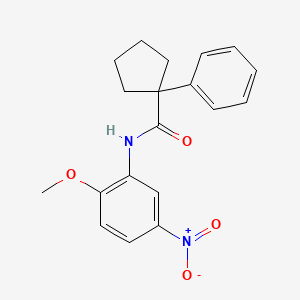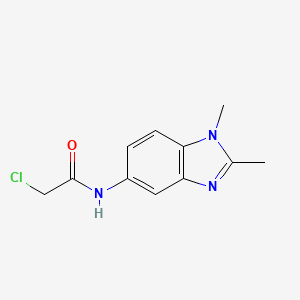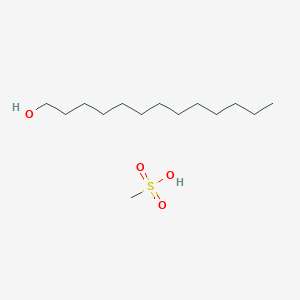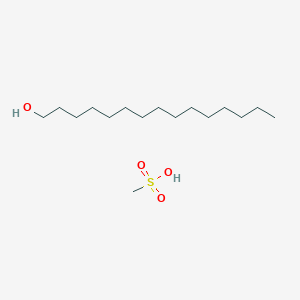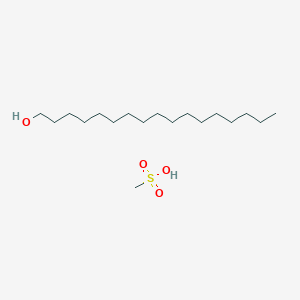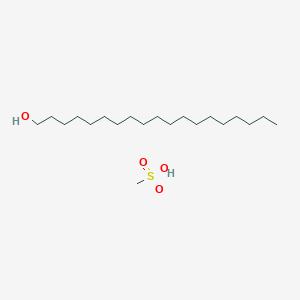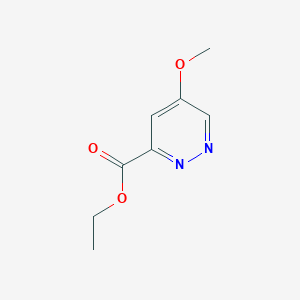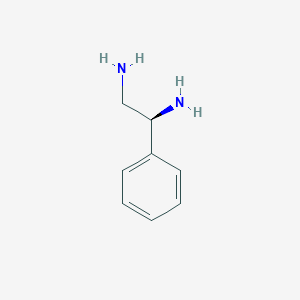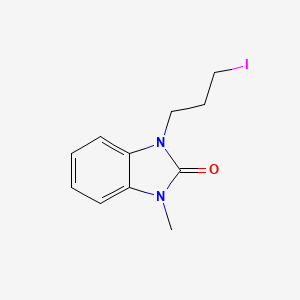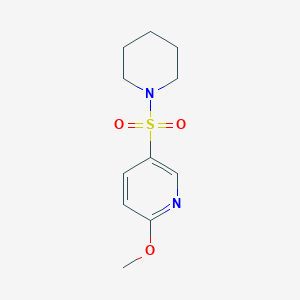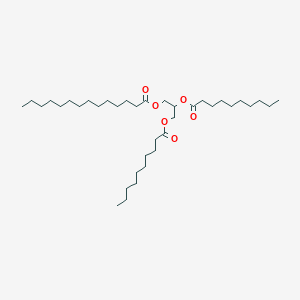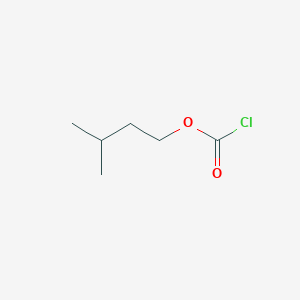
Isopentyl chloroformate
描述
Isopentyl chloroformate, also known as isopentyl chloridocarbonate, is an organic compound with the molecular formula C6H11ClO2. It is a clear, colorless liquid that belongs to the group of chloroformates. This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of esters and amides.
作用机制
Target of Action
Isopentyl chloroformate is primarily used as a reagent in organic synthesis It is often used in the synthesis of peptides and other organic compounds .
Mode of Action
This compound is an esterifying agent. It reacts with compounds that have a nucleophilic group, such as amines or alcohols, to form an ester . This reaction is often used in the synthesis of peptides, where the chloroformate reacts with the amino group of one amino acid and the carboxyl group of another, linking them together in a peptide bond .
Biochemical Pathways
For example, peptides can act as hormones, neurotransmitters, or enzymes, each of which participates in various biochemical pathways .
Pharmacokinetics
Like other small organic molecules, it is likely to be absorbed, distributed, metabolized, and excreted by standard mechanisms .
Result of Action
The primary result of this compound’s action is the formation of esters, particularly peptide bonds in the case of peptide synthesis . These peptides can have a wide range of effects depending on their structure and the cells they interact with.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, it is sensitive to moisture and should be stored in a cool, dry place . Additionally, the reactions it participates in can be influenced by factors such as temperature, pH, and the presence of other chemicals .
生化分析
Biochemical Properties
Isopentyl chloroformate plays a significant role in biochemical reactions, particularly in the synthesis of esters and peptides. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon and carbon-oxygen bonds. One of the key enzymes it interacts with is acyltransferase, which catalyzes the transfer of acyl groups to specific substrates. Additionally, this compound can react with amino acids and peptides, forming stable derivatives that are useful in analytical and preparative biochemistry .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of certain enzymes involved in metabolic pathways, leading to alterations in cellular energy production and biosynthesis . Furthermore, this compound can affect the expression of genes related to stress responses and detoxification, thereby impacting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation. It can bind to the active sites of enzymes, blocking their catalytic activity and preventing substrate binding. This interaction can result in the accumulation of specific metabolites and the disruption of metabolic pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and regulatory proteins, thereby modulating cellular responses to environmental stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. It is relatively stable under controlled conditions, but prolonged exposure to light, heat, or moisture can lead to its degradation and reduced efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth, differentiation, and apoptosis . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways and improve cellular function. At high doses, it can exhibit toxic or adverse effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the compound’s impact on cellular processes becomes significant only above a certain concentration. These dosage-dependent effects are crucial for determining safe and effective usage in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis and degradation of esters and peptides. It interacts with enzymes such as acyltransferases and esterases, facilitating the formation and breakdown of complex biomolecules . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and into specific compartments . The compound’s localization and accumulation can affect its activity and function, influencing cellular responses and biochemical reactions . These transport and distribution dynamics are important for understanding the compound’s bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It is often found in the endoplasmic reticulum, mitochondria, and peroxisomes, where it participates in various biochemical processes . Targeting signals and post-translational modifications can direct this compound to these compartments, ensuring its proper localization and function . Understanding its subcellular distribution is crucial for elucidating its role in cellular physiology and metabolism.
准备方法
Isopentyl chloroformate can be synthesized through various methods. One common synthetic route involves the reaction of isopentyl alcohol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The overall reaction can be represented as follows:
C5H11OH + COCl2 → C6H11ClO2 + HCl
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and temperature control. This method allows for the large-scale production of the compound with high purity.
化学反应分析
Isopentyl chloroformate undergoes various chemical reactions, including nucleophilic substitution, hydrolysis, and esterification. Some of the common reactions are:
Nucleophilic Substitution: this compound reacts with nucleophiles such as amines to form carbamates. For example, the reaction with aniline (C6H5NH2) produces isopentyl phenylcarbamate.
Hydrolysis: In the presence of water, this compound hydrolyzes to form isopentyl alcohol and hydrogen chloride.
Esterification: this compound can react with alcohols to form esters. For instance, the reaction with methanol (CH3OH) yields isopentyl methyl carbonate.
科学研究应用
Isopentyl chloroformate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including esters, amides, and carbamates. It is also employed in the preparation of volatile derivatives for gas chromatographic analysis.
Biology: In biological research, this compound is used to modify biomolecules such as peptides and proteins. It is particularly useful in the coupling of peptides to protein carriers.
Medicine: The compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It plays a role in the development of drugs for various therapeutic applications.
Industry: this compound is used in the production of agrochemicals, dyes, and polymers. It serves as a key intermediate in the manufacture of specialty chemicals.
相似化合物的比较
Isopentyl chloroformate can be compared with other chloroformates such as methyl chloroformate, ethyl chloroformate, and isobutyl chloroformate. While all these compounds share similar reactivity due to the presence of the chloroformate group, they differ in their physical properties and specific applications.
Methyl Chloroformate (C2H3ClO2): Used in the synthesis of pharmaceuticals and agrochemicals. It has a lower boiling point and is more volatile compared to this compound.
Ethyl Chloroformate (C3H5ClO2): Employed in the production of dyes and polymers. It is less reactive than methyl chloroformate but more stable.
Isobutyl Chloroformate (C5H9ClO2): Utilized in peptide synthesis and as a coupling reagent. It has similar reactivity to this compound but differs in its physical properties.
This compound is unique due to its specific structure, which imparts distinct physical properties and reactivity. Its applications in various fields, including chemistry, biology, and medicine, highlight its versatility and importance as a chemical reagent.
属性
IUPAC Name |
3-methylbutyl carbonochloridate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-5(2)3-4-9-6(7)8/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCKTIKZOIPZTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201267772 | |
| Record name | Carbonochloridic acid, 3-methylbutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628-50-2 | |
| Record name | Carbonochloridic acid, 3-methylbutyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonochloridic acid, 3-methylbutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


